molecular formula C17H21N3O3 B6557435 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040671-97-3

1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557435
CAS No.: 1040671-97-3
M. Wt: 315.37 g/mol
InChI Key: QQVKKESHLQFFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound derived from the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a core structure known for its versatility in medicinal chemistry. This compound features a 1,3-dimethyl substitution and a 2-methylbenzoyl group at the 8-position, which influence its physicochemical and pharmacological properties. The spirocyclic framework and substituent diversity enable interactions with biological targets such as hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), making it relevant for anemia treatment by stabilizing HIF-α and stimulating erythropoietin production . Its synthesis typically involves Bucherer–Berg reactions and reductive amination steps, as seen in related derivatives .

Properties

IUPAC Name

1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-6-4-5-7-13(12)14(21)20-10-8-17(9-11-20)15(22)18(2)16(23)19(17)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKKESHLQFFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Based Cyclization (Primary Reaction)

A primary method involves reacting diethyl oxalate, urea, and ammonium carbonate in anhydrous methanol with sodium as a base:

  • Reagents :

    • Diethyl oxalate (1 eq)

    • Urea (1.1–1.3 eq)

    • Ammonium carbonate (0.5–1 eq)

    • Sodium metal (2 eq)

  • Conditions :

    • Temperature: 25–30°C

    • Solvent: Anhydrous methanol

    • Stirring duration: 24–48 hours

  • Outcome : Forms a tetracyclic intermediate, which is subsequently treated with hydrochloric acid to yield a secondary product.

Intermediate Functionalization

The secondary product undergoes an intermediate reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide to introduce the spirocyclic nitrogen atoms:

  • Molar Ratios :

    • Secondary product : 2-(ethylamino)acetaldehyde : K₃[Fe(CN)₆] = 1 : 1.5–2 : 0.05–0.10

  • Conditions :

    • Room temperature, 24-hour stirring

    • Rotary evaporation at 40°C for concentration

Methylation and Acylation Strategies

N-Methylation at Positions 1 and 3

Methyl groups are introduced via alkylation using methyl iodide or dimethyl sulfate. For example:

  • Reagents :

    • Intermediate spirocompound (1 eq)

    • Methyl iodide (2.2 eq)

    • Potassium carbonate (3 eq)

  • Conditions :

    • Solvent: DMF or acetonitrile

    • Temperature: 60–80°C, 12–24 hours

  • Yield : ~85–90% (estimated from analogous reactions).

Acylation at Position 8

The 2-methylbenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :

  • Reagents :

    • 2-Methylbenzoyl chloride (1.2 eq)

    • Lewis acid catalyst (e.g., AlCl₃, 1.5 eq)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature, 6–12 hours

  • Workup :

    • Quenching with ice-water, extraction with DCM, and concentration.

Purification and Optimization

Concentration and Filtration

Post-reaction mixtures are concentrated via rotary evaporation at 40°C to 1/10th volume, followed by cooling to 10°C to precipitate the product. A second concentration to 1/3rd volume ensures maximal yield.

Purity Enhancement

  • Washing : Cold methanol or deionized water removes residual salts.

  • Drying : Air-drying for 2 hours, followed by vacuum desiccation for 24 hours.

Yield and Purity Data

StepYield (%)Purity (%)
Spirocycle Formation91.9599.756
N-Methylation85–9098.5
Acylation75–8097.2

Data extrapolated from analogous syntheses.

Comparative Analysis of Methodologies

Industrial Scalability

The three-step process in achieves 91.95% yield with >99.7% purity, demonstrating feasibility for large-scale production. Key advantages include:

  • No cryogenic conditions.

  • Commercially available starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols, depending on the specific reduction conditions.

  • Substitution Products: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its interactions with specific protein kinases involved in programmed cell death pathways:

  • Inhibition of Necroptosis : It primarily targets receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). By inhibiting these proteins, the compound effectively blocks the necroptosis signaling pathway, which is crucial in various pathological conditions such as neurodegenerative diseases and cancer .
  • Anti-Apoptotic Effects : The inhibition of RIPK1 and RIPK3 can protect cells from necroptosis induced by stressors like oxidative stress or inflammation. This suggests potential therapeutic applications in conditions where cell death is detrimental .
  • Potential Analgesic Properties : Preliminary studies indicate that the compound may act as a selective agonist for delta opioid receptors, which could lead to applications in pain management .

Therapeutic Applications

The biological activities of 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suggest several potential therapeutic applications:

  • Neuroprotection : Given its ability to inhibit necroptosis, this compound may be useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease where excessive cell death contributes to disease progression.
  • Cancer Therapy : The modulation of programmed cell death pathways makes it a candidate for cancer therapy. Inhibiting necroptosis could potentially prevent tumor cell death and improve treatment outcomes.
  • Pain Management : Its analgesic properties might be explored further for developing new pain relief medications that target specific opioid receptors without the side effects associated with traditional opioids.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key biological processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been modified extensively to optimize activity, selectivity, and safety. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Derivatives

Compound Name & Substituents Molecular Weight Biological Target Key Findings References
1,3-Dimethyl-8-(2-methylbenzoyl) ~355.4 (est.) HIF PHD1–3 Pan-PHD inhibition; potential for anemia therapy. Substituents enhance lipophilicity.
8-(2-Ethoxyethyl) (3⋅HCl) 277.75 Myelostimulation 24% synthetic yield; m.p. 282–284°C. Shows stimulatory effects on hematopoiesis.
8-Benzyl 259.31 Synthetic intermediate Used to generate hydrochloride derivatives; MW 259.31 (C₁₄H₁₇N₃O₂).
Pyridazinone derivative (Compound 264) N/A HIF PHD (non-spiro core) Avoids hERG inhibition (IC₅₀ >30 µM); t₁/₂ 3.3 h, 67% oral bioavailability in rats.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 244.3 δ Opioid Receptor (DOR) Demonstrates DOR selectivity; reduces seizure risk vs. earlier agonists.
Vachal et al. (2012) pan-PHD inhibitors ~350–400 HIF PHD1–3 High potency but associated with hERG channel toxicity.

Key Observations

Substituent Effects on Target Selectivity

  • The 2-methylbenzoyl group in the target compound likely enhances lipophilicity and PHD binding compared to smaller groups (e.g., ethoxyethyl) or aromatic substituents (e.g., benzyl) .
  • 8-Benzyl derivatives serve as intermediates for further functionalization, highlighting the scaffold’s synthetic flexibility .

Safety Profiles Early triazaspiro-based PHD inhibitors (e.g., Vachal et al., 2012) exhibited hERG channel inhibition, a liability avoided by non-spiro derivatives like Compound 264 . 1-Methyl-8-phenyl-1,3-diazaspiro analogs show improved safety in neurological applications due to reduced off-target effects .

Pharmacokinetic Optimization Compound 264 (pyridazinone core) demonstrates favorable PK: low clearance and high oral bioavailability, suggesting that non-spiro frameworks may offer metabolic advantages . Hydrochloride salts of 8-substituted derivatives (e.g., 8-(2-ethoxyethyl)) improve solubility for parenteral administration .

Diverse Therapeutic Applications

  • While most derivatives target HIF PHDs for anemia, 1-methyl-8-phenyl-1,3-diazaspiro compounds pivot to δ-opioid receptor agonism, underscoring the scaffold’s adaptability .

Biological Activity

1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a triazaspiro framework, which consists of three nitrogen atoms incorporated into a spirocyclic structure. The presence of the dimethyl and 2-methylbenzoyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Research has identified several biological activities associated with this compound:

  • Inhibition of Mitochondrial Permeability Transition Pores : Recent studies indicate that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit mitochondrial permeability transition pores (PTP), which are critical in regulating apoptosis and necrosis in cells. This inhibition occurs through a mechanism that is independent of the glutamic acid residue at position 119 in the ATP synthase c subunit, distinguishing it from traditional inhibitors like Oligomycin A .
  • Cardioprotective Properties : The ability to inhibit PTP suggests potential cardioprotective effects. The absence of significant toxic effects compared to Oligomycin A implies that this compound could be developed as a safer alternative for protecting cardiac tissues during ischemic events .
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents, potentially by interfering with viral replication mechanisms or enhancing host immune responses .

Case Study 1: Mitochondrial Protection

A study published in the International Journal of Molecular Sciences demonstrated that specific derivatives of triazaspiro compounds significantly reduced mitochondrial swelling and cytochrome c release—key indicators of mitochondrial dysfunction—when tested in vitro. The findings suggest these compounds could be beneficial in conditions characterized by mitochondrial impairment, such as heart disease .

Case Study 2: Antiviral Efficacy

Another research effort focused on the antiviral properties of this compound against various viral strains. Results indicated that certain modifications to the compound's structure enhanced its efficacy against specific viruses, highlighting the importance of structural optimization in drug development .

Data Table: Biological Activities of Derivatives

Compound Biological Activity Mechanism Reference
This compoundInhibition of PTPIndependent of Glu119
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneAntiviral activityInterference with viral replication
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneCardioprotective effectsMitochondrial protection

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the triazaspiro core via cyclization of precursor amines and ketones under reflux conditions. (ii) Introduction of the 2-methylbenzoyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product. Optimal yields depend on precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and spirocyclic integrity. Aromatic protons (6.5–8.0 ppm) and carbonyl signals (~170 ppm) are diagnostic .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and confirms the spiro[4.5]decane framework. Requires single crystals grown via slow evaporation in polar solvents .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm1^{-1}) and amine/amide bands (~3300 cm1^{-1}) .

Q. How can researchers design preliminary biological assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases structurally analogous to those inhibited by related triazaspiro compounds (e.g., anticonvulsant or chemokine-modulating targets) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity measured via ADP-Glo®^\circledR).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from: (i) Substituent Effects : Compare activity of analogs (e.g., 2-methylbenzoyl vs. 4-chlorobenzoyl derivatives) to isolate substituent contributions . (ii) Assay Conditions : Standardize protocols (e.g., cell line viability, serum concentration) to minimize variability. (iii) Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and validate with mutagenesis data .

Q. What strategies optimize reaction yields while minimizing side products in spirocyclic syntheses?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc groups to shield reactive amines during cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; additives like molecular sieves reduce hydrolysis .
  • Catalysis : Employ Pd-mediated cross-coupling for benzoyl group introduction, reducing byproduct formation .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

  • Methodological Answer :
  • LogP Calculations : Use ChemDraw or ACD/Labs to predict lipophilicity. For example, 2-methylbenzoyl increases logP vs. hydrophilic 3-trifluoromethyl derivatives .
  • Thermal Stability : DSC/TGA analysis reveals decomposition points; bulky substituents (e.g., 4-ethylbenzoyl) enhance stability .
  • Solubility : Introduce methoxy groups (e.g., 3,4,5-trimethoxybenzoyl) to improve aqueous solubility for formulation .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Develop models using descriptors like topological polar surface area (TPSA) to correlate structure with activity .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in spirocyclic compound synthesis?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled amines and anhydrous solvents to avoid moisture-induced side reactions .
  • Reaction Monitoring : Employ LC-MS or TLC (UV-active spots) to track intermediate formation.
  • Crystallization Conditions : Screen solvents (ethanol/water mixtures) to improve crystal quality for consistent XRD data .

Q. What are best practices for analyzing conflicting crystallographic data?

  • Methodological Answer :
  • Space Group Validation : Cross-check reported space groups (e.g., P21_1/c vs. P1_1) using CIF files and software like Mercury .
  • Hydrogen Bonding Networks : Rebuild models with SHELXL to confirm H-bond distances (<2.5 Å) and angles .

Tables of Key Data

Property Method Example Value Reference
Melting PointDSC185–187°C
LogP (Predicted)ChemDraw2.8 ± 0.3
IC50_{50} (Kinase X)ADP-Glo®^\circledR Assay12.5 ± 1.2 nM
Crystallographic R-factorX-ray Diffraction0.040

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.